3-(环己基氨基)-N-甲基丙酰胺
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure of a compound is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity .科学研究应用
酶促反应中的同位素效应
在啮齿动物肝脏匀浆对叔胺的 N-去甲基化中观察到同位素效应,表明酶促 N-去甲基化反应中存在动力学初级同位素效应。这表明 N-甲基部分的 C-H 键断裂是一个限速步骤,突显了使用 3-(环己基氨基)-N-甲基丙酰胺或类似化合物研究酶催化反应及其机制的潜在领域 (Abdel-Monem, 1975)。
抗惊厥活性和代谢
对烯胺酮的研究,包括与 3-(环己基氨基)-N-甲基丙酰胺结构相关的化合物,显示出潜在的抗惊厥活性。这些化合物代谢成其活性或共活性实体在它们的药理作用中起着重要作用,为新的抗惊厥疗法提供了见解 (Eddington 等,2003)。
药理作用和潜在的临床应用
对与 3-(环己基氨基)-N-甲基丙酰胺相关的环己基和苯基烷基胺的研究探索了它们的药理作用,包括中枢神经系统兴奋和血管收缩活性。这些发现有助于了解这些化合物在治疗环境中的潜在临床应用 (Mclean 等,1950)。
神经药理学和受体激动剂
对顺式-2-氨基-8-羟基-1-甲基四氢萘衍生物的神经药理作用的研究,它与 3-(环己基氨基)-N-甲基丙酰胺共享官能团,揭示了复杂的神经药理学特征。这些化合物可以作为混合 5-HT1A 受体激动剂和多巴胺 D2 受体拮抗剂,为神经系统疾病的新疗法开发提供见解 (Liu 等,1995)。
针对幽门螺杆菌的抗毒力剂
结构上与 3-(环己基氨基)-N-甲基丙酰胺相关的含苯胺的异羟肟酸已被研究为幽门螺杆菌感染的抗毒力剂。这些化合物显示出有效的脲酶抑制,并为治疗幽门螺杆菌引起的胃炎和胃溃疡提供了新方法,突出了类似化合物的治疗潜力 (Liu 等,2018)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(cyclohexylamino)-N-methylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-10(13)7-8-12-9-5-3-2-4-6-9/h9,12H,2-8H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCYCRSMCCLDFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-N-methylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。